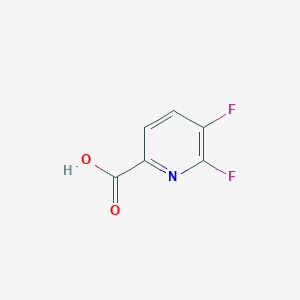
5,6-difluoropyridine-2-carboxylic Acid
Descripción general
Descripción
5,6-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with a fluorinating agent such as F2/N2 in the presence of a strong acid . Another approach involves the use of complex fluorinating agents like AlF3 and CuF2 at high temperatures (450–500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorinating agents and catalysts can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as Bu4N+F− in DMF at room temperature can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Oxidation reactions produce carboxylates.
- Reduction reactions yield alcohols.
Aplicaciones Científicas De Investigación
5,6-Difluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as imaging agents in biological systems.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5,6-difluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine ring enhance the compound’s electron-withdrawing properties, affecting its reactivity and interaction with biological molecules. This can lead to the inhibition or activation of specific enzymes and receptors, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
2,6-Difluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
3,5-Difluoropyridine-2-carboxylic acid: A closely related compound with fluorine atoms at different positions on the pyridine ring.
Uniqueness: 5,6-Difluoropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.
Propiedades
IUPAC Name |
5,6-difluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYBARTEFULTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466806 | |
| Record name | 5,6-difluoropyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-38-4 | |
| Record name | 5,6-Difluoro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-difluoropyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)


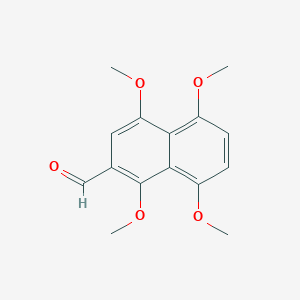

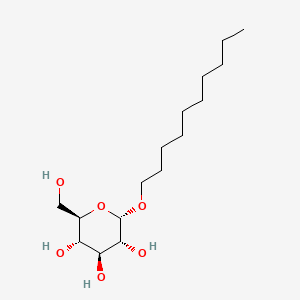

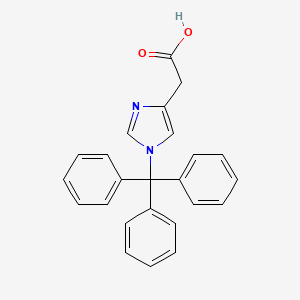
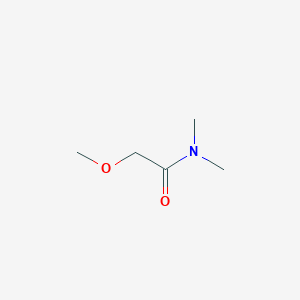
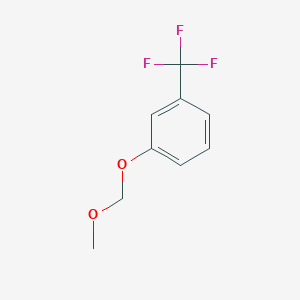
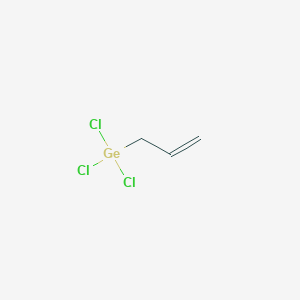

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
